![molecular formula C13H15NO B1613658 4'-Cyano-2,2-dimethylbutyrophenone CAS No. 898765-16-7](/img/structure/B1613658.png)
4'-Cyano-2,2-dimethylbutyrophenone
Overview
Description
4’-Cyano-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The compound appears as a gold oil .
Molecular Structure Analysis
The InChI code for 4’-Cyano-2,2-dimethylbutyrophenone is1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
4’-Cyano-2,2-dimethylbutyrophenone has a molecular weight of 201.27 . It appears as a gold oil . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Melanoma Research
One study focused on melanoma, a type of skin cancer. The researchers used 5,6-dimethylxanthenone-4-acetic acid (a related compound) to target the stroma of melanoma xenografts. They found that this compound activated pro-inflammatory signaling pathways and cytokine expression in both stromal and cancer cells, leading to neutrophil accumulation and hemorrhagic necrosis. This resulted in a significant delay in tumor regrowth (Henare et al., 2012).
Photoprotection in Organic Synthesis
Another study investigated the use of 2,5-dimethylphenacyl (DMP) esters, a group related to 4'-Cyano-2,2-dimethylbutyrophenone, as a photoremovable protecting group for carboxylic acids in organic synthesis. This study showed that irradiation of DMP esters in certain solutions produces free carboxylic acids in high yields, making them useful in the field of organic synthesis and biochemistry (Zabadal et al., 2001).
Applications in Chemical Synthesis
In chemical synthesis, a study explored the photoinduced direct 4-pyridination of C(sp3)–H Bonds using benzophenone and 4-cyanopyridine. This method allowed for the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine, which is valuable for constructing biologically active molecules (Hoshikawa & Inoue, 2013).
Cancer Research and DNA Binding
Research into Schiff base ligands related to 4'-Cyano-2,2-dimethylbutyrophenone revealed applications in DNA binding and potential anticancer activity. These compounds showed promise in binding to DNA and interacting with proteins involved in cancer progression (El‐Gammal et al., 2021).
Photoreactivity Studies
The study of photochemical electron-transfer reactions of 1,1-diarylethylenes, including compounds related to 4'-Cyano-2,2-dimethylbutyrophenone, provides insights into their potential application in photochemistry. The research explored how these compounds undergo various reactions under photoexcitation, which could be relevant for understanding and developing new photochemical processes (Mattes & Farid, 1986).
properties
IUPAC Name |
4-(2,2-dimethylbutanoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAILRPPXKVCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642424 | |
Record name | 4-(2,2-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-2,2-dimethylbutyrophenone | |
CAS RN |
898765-16-7 | |
Record name | 4-(2,2-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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